(-)-Myrtenal

Catalog No.
S3311578
CAS No.
18486-69-6
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Myrtenal

CAS Number

18486-69-6

Product Name

(-)-Myrtenal

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1

InChI Key

KMRMUZKLFIEVAO-IUCAKERBSA-N

SMILES

CC1(C2CC=C(C1C2)C=O)C

Solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1(C2CC=C(C1C2)C=O)C

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)C=O)C

(-)-Myrtenal is a monoterpenoid compound with the molecular formula C₁₀H₁₄O. It is a colorless liquid characterized by a pleasant, fresh, and woody aroma, commonly found in essential oils derived from various plants, including the myrtle and pine species. (-)-Myrtenal is an enantiomer of myrtenal, with specific applications in fragrance and flavor industries due to its aromatic properties. It exhibits a unique chemical structure that allows it to participate in various

The mechanism of action for the reported biological activities of (-)-Myrtenal is not fully elucidated.

  • Acetylcholinesterase Inhibition: If further research confirms this activity, the mechanism might involve binding to the active site of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. This inhibition could potentially increase acetylcholine levels in the brain, which may be beneficial in Alzheimer's disease and dementia [1].
  • Antioxidant Properties: The mechanism could involve scavenging free radicals, reactive molecules that damage cells. The specific functional groups within the molecule responsible for this activity require further investigation [1].

More research is needed to understand the detailed mechanisms behind these potential effects.

Source

1.

Antibacterial and Antifungal Properties

Studies suggest that (-)-Myrtenal exhibits antibacterial and antifungal activity. Research has shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Similarly, it demonstrates antifungal properties against Candida albicans, a common fungal pathogen [].

Antidiabetic Potential

(-)-Myrtenal has shown promise in managing diabetes. Studies in animal models indicate that it can lower blood glucose levels, improve insulin sensitivity, and reduce oxidative stress in the pancreas and liver, all of which are crucial factors in diabetes management [, ].

Anticancer Properties

Research suggests that (-)-Myrtenal might possess anticancer properties. In vitro studies have shown its ability to inhibit the growth and proliferation of various cancer cell lines, including melanoma cells []. The mechanism of action is thought to involve the inhibition of V-type ATPase, an enzyme essential for cancer cell survival.

, including:

  • Oxidation: (-)-Myrtenal can be oxidized to form various derivatives, such as myrtenol and myrtenic acid. The Baeyer-Villiger oxidation is a notable reaction where hydrogen peroxide is used to convert (-)-myrtenal into its corresponding lactone .
  • Darzens Reaction: This reaction involves the interaction of (-)-myrtenal with dimethylamide of chloroacetic acid, leading to the formation of α-hydroxy esters, which can be further transformed into other useful compounds .
  • Formation of Epoxides: Under basic conditions, (-)-myrtenal can react to form epoxide derivatives, which are valuable intermediates in organic synthesis .

(-)-Myrtenal exhibits a range of biological activities:

  • Antitumor Potential: Research indicates that (-)-myrtenal and its derivatives show significant cytotoxic effects against various cancer cell lines, including breast and gastric cancers. Some derivatives have demonstrated selective cytotoxicity without affecting normal cells .
  • Anxiolytic Effects: Studies have shown that (-)-myrtenal has potential anxiolytic properties, suggesting it may help alleviate anxiety symptoms .
  • Antiviral and Analgesic Activities: The compound has been reported to possess antiviral properties and analgesic effects, making it a candidate for therapeutic applications in pain management .

Several methods exist for synthesizing (-)-myrtenal:

  • Natural Extraction: The most straightforward method involves extracting (-)-myrtenal from natural sources such as essential oils from myrtle or pine trees.
  • Chemical Synthesis: Synthetic routes include the oxidation of myrcene or other terpenes using various oxidizing agents. The Baeyer-Villiger oxidation is particularly notable for producing lactones from (-)-myrtenal .
  • Reactions with Other Compounds: (-)-Myrtenal can also be synthesized through reactions involving other organic compounds, such as the Darzens reaction mentioned earlier .

(-)-Myrtenal finds applications in various fields:

  • Fragrance and Flavor Industry: Due to its pleasant aroma, (-)-myrtenal is widely used in perfumes and flavoring agents.
  • Pharmaceuticals: Its biological activities make it a candidate for developing new drugs, particularly in oncology and neuropharmacology.
  • Chemical Intermediates: The compound serves as a versatile building block for synthesizing more complex organic molecules in chemical research .

Research on the interactions of (-)-myrtenal with biological systems has revealed several interesting findings:

  • Cellular Interactions: Studies have shown that (-)-myrtenal interacts with cellular pathways involved in apoptosis and cell proliferation, contributing to its antitumor effects .
  • Neurotransmitter Modulation: The compound appears to influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions .

Several compounds share structural similarities with (-)-myrtenal. Here are some notable examples:

CompoundStructure SimilarityUnique Properties
MyrceneMonoterpenePrecursor to many terpenoids; anti-inflammatory properties.
LimoneneMonoterpeneKnown for its citrus aroma; used as an insect repellent.
CarvoneMonoterpeneDistinct minty aroma; has antimicrobial properties.
TerpineolMonoterpene alcoholExhibits antioxidant activity; used in cosmetics.

(-)-Myrtenal is unique due to its specific biological activities and its potential therapeutic applications compared to these similar compounds. Its ability to selectively target cancer cells while sparing normal cells sets it apart as a promising candidate for drug development .

Physical Description

Colourless liquid; refreshing, spicy-herbaceous odou

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Heavy Atom Count

11

Density

0.984-0.990

UNII

EH2E303QRY
8J97443QRZ

GHS Hazard Statements

Aggregated GHS information provided by 1373 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 87 of 1373 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1286 of 1373 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18486-69-6
564-94-3

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Modify: 2023-08-19

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